Ethylsulfamoyl chloride

CAS No.: 16548-07-5

Cat. No.: VC3736825

Molecular Formula: C2H6ClNO2S

Molecular Weight: 143.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16548-07-5 |

|---|---|

| Molecular Formula | C2H6ClNO2S |

| Molecular Weight | 143.59 g/mol |

| IUPAC Name | N-ethylsulfamoyl chloride |

| Standard InChI | InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3 |

| Standard InChI Key | JUDKSMSHAHXBFK-UHFFFAOYSA-N |

| SMILES | CCNS(=O)(=O)Cl |

| Canonical SMILES | CCNS(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

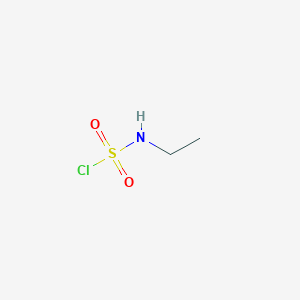

Ethylsulfamoyl chloride has the molecular formula C₂H₆ClNO₂S and a molecular weight of 143.59 g/mol. The compound features a sulfonyl chloride group (-SO₂Cl) connected to an ethylamine group, creating a structure where the nitrogen atom bears a single ethyl substituent. The compound exists as a colorless to pale yellow liquid under standard conditions and demonstrates significant reactivity due to its electrophilic sulfonyl chloride functionality.

Physical Properties

Like other sulfonyl chlorides, ethylsulfamoyl chloride is sensitive to moisture and undergoes hydrolysis in aqueous environments. The compound requires storage under inert conditions to prevent degradation. While specific physical data on ethylsulfamoyl chloride is limited in the provided search results, sulfonyl chlorides typically exhibit the following general properties:

| Property | Value (estimated) |

|---|---|

| Physical state | Colorless to pale yellow liquid |

| Density | ~1.3-1.4 g/mL (at 25°C) |

| Melting point | Below room temperature |

| Boiling point | ~110-120°C (at reduced pressure) |

| Solubility | Soluble in organic solvents (acetone, benzene, chloroform); decomposes in water |

Structural Features

The reactivity of ethylsulfamoyl chloride stems from its key structural features:

Synthesis Methods

Flow Chemistry Approach

The continuous flow protocol for sulfonyl chloride synthesis offers several advantages over traditional batch methods:

| Parameter | Flow Chemistry Value | Advantage |

|---|---|---|

| Reaction time | Significantly reduced | Higher throughput |

| Yield | 70-81% | Efficient conversion |

| Process mass intensity (PMI) | 15 | Lower environmental impact |

| Throughput | Up to 3.7 g/h (for diphenyl disulfide) | Scalable production |

This method compares favorably to alternative flow processes using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a reagent, which has a higher PMI of 20 .

Chemical Reactivity

Nucleophilic Substitution Reactions

As a sulfonyl chloride, ethylsulfamoyl chloride is highly electrophilic at the sulfur atom, making it susceptible to nucleophilic attack. This reactivity profile enables various transformations:

-

Reaction with amines to form sulfonamides

-

Reaction with alcohols to form sulfonate esters

-

Reaction with thiols to form thiosulfonates

Hydrolysis

Like other sulfonyl chlorides, ethylsulfamoyl chloride is susceptible to hydrolysis in aqueous environments, forming the corresponding sulfonic acid:

The rate of hydrolysis is influenced by pH, temperature, and solvent conditions.

Applications in Organic Synthesis

Sulfonamide Formation

One of the primary applications of ethylsulfamoyl chloride is the formation of sulfonamides through reaction with primary or secondary amines. These reactions typically proceed under mild conditions:

The resulting sulfonamides have applications in medicinal chemistry as potential antibacterial, antifungal, or anticancer agents.

Protective Group Chemistry

Sulfonamides derived from ethylsulfamoyl chloride can serve as protecting groups for amines in complex organic synthesis. The N-ethylsulfamoyl group can be selectively installed and later removed under specific conditions, allowing for controlled functional group manipulation in multistep syntheses.

Comparison with Related Compounds

Structural Analogs

Ethylsulfamoyl chloride shares structural similarities with other sulfonyl chlorides but has distinct properties due to its ethyl substituent. By comparison, dimethylsulfamoyl chloride (CAS: 13360-57-1) contains two methyl groups on the nitrogen atom, resulting in different steric and electronic properties.

| Compound | Structure | Key Differences |

|---|---|---|

| Ethylsulfamoyl chloride | C₂H₅-NH-SO₂-Cl | Secondary sulfonamide structure |

| Dimethylsulfamoyl chloride | (CH₃)₂N-SO₂-Cl | Tertiary sulfonamide structure; increased steric hindrance |

Reactivity Differences

The reactivity of ethylsulfamoyl chloride is influenced by the secondary sulfonamide structure, which differs from tertiary analogs like dimethylsulfamoyl chloride. While dimethylsulfamoyl chloride reacts slower in certain halide exchange reactions due to steric hindrance from the dimethylamino group, ethylsulfamoyl chloride likely demonstrates different kinetics due to the presence of an N-H bond that can participate in hydrogen bonding.

Research Applications

Medicinal Chemistry

Ethylsulfamoyl chloride serves as a building block for creating libraries of potential bioactive compounds. The resulting ethylsulfonamides can be screened for biological activity against various targets.

Materials Science

Sulfonamide derivatives have applications in polymer chemistry and materials science, where they can contribute to the development of functional materials with specific properties.

| Hazard Type | Assessment | Precautions |

|---|---|---|

| Chemical reactivity | High - reacts with water, alcohols, amines | Use in anhydrous conditions; handle under inert atmosphere |

| Corrosivity | Moderate to high | Avoid skin/eye contact; use appropriate PPE |

| Toxicity | Potentially harmful | Minimize exposure; use in well-ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume